![molecular formula C10H14O B1594048 2-Isopropyl-6-methylphenol CAS No. 3228-04-4](/img/structure/B1594048.png)
2-Isopropyl-6-methylphenol
Overview
Description
2-Isopropyl-6-methylphenol, also known as Thymol, is a colorless crystalline monoterpene phenol . It is one of the most important dietary constituents in thyme species . It has a pleasant aromatic odor and strong antiseptic properties .
Synthesis Analysis
Thymol analogues such as 4-morpholinomethyl-2-isopropyl-5-methylphenol (THMO) and 4-Pyrrolidinomethyl-2-isopropyl-5-methylphenol (THPY) were synthesized by the reaction between thymol and formaldehyde with morpholine or pyrrolidine .Molecular Structure Analysis
The molecular formula of this compound is C10H14O . The average mass is 150.218 Da and the monoisotopic mass is 150.104462 Da .Chemical Reactions Analysis
Thymol has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) in the Bel-7402 cell line as analyzed by human 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and acridine orange (AO)/ethidium bromide (EB) florescent staining .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 225.5±0.0 °C at 760 mmHg, and a flash point of 95.6±7.2 °C . It has a molar refractivity of 47.1±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 154.2±3.0 cm3 .Scientific Research Applications
Environmental Impact : Kimura et al. (2014) developed a method for analyzing preservatives and antimicrobials in water, including 2-Isopropyl-6-methylphenol. This study highlights its presence in Japanese rivers due to cosmetics and household detergents, providing insight into environmental monitoring and management (Kimura et al., 2014).
Chemical Analysis Techniques : Vane and Abbott (1999) explored methoxyphenols as proxies for terrestrial biomass and examined the pyrolysis of compounds including this compound. This research aids in understanding chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).
Molecular Chemistry : Baksi et al. (2007) investigated the reaction of this compound with [Rh(PPh3)3Cl], revealing interesting insights into rhodium-assisted C–C bond activation. This study is significant for understanding complex molecular interactions in chemistry (Baksi et al., 2007).
Pharmacological Properties : Meeran et al. (2017) reviewed the pharmacological properties of thymol, which includes antioxidant, anti-inflammatory, and antibacterial activities. This comprehensive review discusses its therapeutic potential and implications for pharmaceutical development (Meeran et al., 2017).
Antioxidant Research : Rojano et al. (2008) compared the antioxidant power of isoespintanol and thymol, finding that isoespintanol has better antioxidant properties. Such studies are crucial for understanding natural antioxidants and their potential applications (Rojano et al., 2008).
Antibacterial and Antifungal Activities : Marchese et al. (2016) conducted a review on the antibacterial and antifungal effects of thymol. The study provides a critical evaluation of thymol's use in various industries due to its natural preservative and repellent effects (Marchese et al., 2016).
Biological Activities Study : Mastelić et al. (2008) synthesized derivatives of thymol and evaluated their antioxidative properties. The study contributes to understanding the biological activities of thymol and its potential for experimental cancer treatments (Mastelić et al., 2008).
Mechanism of Action
Target of Action
2-Isopropyl-6-methylphenol, also known as Thymol, is a natural monoterpenoid phenol derivative found in thyme species . It has been shown to possess various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . Its primary targets are a wide range of bacteria, yeast, mold, and some viral species .
Mode of Action
Thymol interacts with its targets by inhibiting the recruitment of cytokines and chemokines, scavenging free radicals, enhancing endogenous enzymatic and non-enzymatic antioxidants, and chelating metal ions . It also increases the levels of high-density lipoprotein cholesterol and decreases the levels of low-density lipoprotein cholesterol in the circulation, contributing to its antihyperlipidemic effects . Additionally, it helps in maintaining ionic homeostasis, which aids in membrane stabilization .
Biochemical Pathways
Thymol affects various biochemical pathways. It induces apoptosis, cytotoxicity, cell cycle arrest, and antimetastatic activity, and also displays different antiproliferative effects and inhibition of signaling pathways (MAPKs and PI3K/AKT/mTOR) .
Pharmacokinetics
Thymol undergoes glucuronidation by uridine 5′-diphospho-glucuronosyltransferase (UGT) following secretion into the proximal tubule . This process is part of the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which impact its bioavailability.
Result of Action
The molecular and cellular effects of Thymol’s action include antioxidant activity, anti-inflammatory effects, and lipid regulation . It has been shown to suppress oxidation and prevent degradation of co-existing materials . It also exhibits strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton .
Action Environment
Thymol is highly stable and retains its properties over an extended period of time . It absorbs ultraviolet rays between wavelengths of 250-300 nm (peak absorption wavelength 279 nm), which shows its antioxidant action . Environmental factors such as pH can influence Thymol’s solubility, as it is only slightly soluble in water at neutral pH, but extremely soluble in alcohols and other organic solvents .
Future Directions
properties
IUPAC Name |
2-methyl-6-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFETUQFRWIVAMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186027 | |
Record name | Phenol, 2-isopropyl-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3228-04-4 | |
Record name | 2-Methyl-6-isopropylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3228-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-isopropyl-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-isopropyl-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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